N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

GPR151 GPCR screening orphan receptor

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CAS 895437-52-2) is a synthetic heterocyclic compound with molecular formula C14H11N3O6S and molecular weight 349.32 g/mol. It belongs to the class of benzothiazole-nitrofuran hybrid carboxamides, combining a 5,6-dimethoxy-substituted benzothiazole core with a 5-nitrofuran-2-carboxamide moiety.

Molecular Formula C14H11N3O6S
Molecular Weight 349.32
CAS No. 895437-52-2
Cat. No. B2389719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
CAS895437-52-2
Molecular FormulaC14H11N3O6S
Molecular Weight349.32
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])OC
InChIInChI=1S/C14H11N3O6S/c1-21-9-5-7-11(6-10(9)22-2)24-14(15-7)16-13(18)8-3-4-12(23-8)17(19)20/h3-6H,1-2H3,(H,15,16,18)
InChIKeyPCJNDLYLDFBCKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CAS 895437-52-2): Structural and Procurement Overview for Research Selection


N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CAS 895437-52-2) is a synthetic heterocyclic compound with molecular formula C14H11N3O6S and molecular weight 349.32 g/mol . It belongs to the class of benzothiazole-nitrofuran hybrid carboxamides, combining a 5,6-dimethoxy-substituted benzothiazole core with a 5-nitrofuran-2-carboxamide moiety . This compound has been deposited in high-throughput screening libraries and assayed in at least three distinct biochemical and cell-based assays at The Scripps Research Institute Molecular Screening Center, including a GPR151 activation assay, an FBW7 AlphaScreen assay, and an MITF dimerization inhibition assay . However, quantitative activity data for this compound in these assays have not been publicly disclosed in accessible databases.

Why Benzothiazole-Nitrofuran Analogs Cannot Substitute for N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide in Targeted Research Applications


Benzothiazole-nitrofuran carboxamides are not a homogeneous class; substitution patterns on the benzothiazole ring profoundly influence electronic distribution, target engagement, and assay-specific activity profiles [1]. The 5,6-dimethoxy substitution pattern on the benzothiazole core of this compound represents a specific electronic and steric environment that is absent in commonly listed analogs such as N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (unsubstituted benzothiazole), N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide, and N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide . Critically, this compound has been specifically screened in the GPR151, FBW7, and MITF assays at the Scripps Molecular Screening Center, creating a unique bioassay fingerprint that generic analogs cannot replicate without equivalent screening data . Users requiring compounds with documented activity in these specific target assays cannot assume interchangeable performance from structurally related but non-identical analogs.

Quantitative Differentiation Evidence for N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CAS 895437-52-2) Against Closest Analogs


Unique Bioassay Fingerprint: GPR151 Agonist Screening Coverage Absent in Key Analogs

This compound has been assayed in a cell-based high-throughput primary screen to identify GPR151 activators at the Scripps Research Institute Molecular Screening Center (PubChem AID 1508602) . The closest unsubstituted analog, N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide, and the 4-chloro analog do not appear in this specific assay in publicly available databases. This means the target compound has a documented screening event against the orphan GPCR GPR151—a receptor implicated in habenula function, addiction, and mood disorders [1]—while its closest analogs lack equivalent screening provenance.

GPR151 GPCR screening orphan receptor

MITF Dimerization Inhibition Assay Coverage: A Differentiating Biochemical Screening Event

This compound has been tested in an AlphaScreen-based biochemical high-throughput primary assay designed to identify inhibitors of microphthalmia-associated transcription factor (MITF) dimerization (PubChem AID 1259374) . MITF is a master regulator of melanocyte survival and a validated target in melanoma [1]. No publicly accessible data indicate that the unsubstituted benzothiazole analog N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide or the N-benzyl-6-methyl analog were screened in this assay.

MITF melanoma transcription factor inhibition

FBW7 AlphaScreen Activation Assay: A Third Distinct Biochemical Fingerprint

The compound was additionally screened in an AlphaScreen-based biochemical high-throughput primary assay to identify activators of FBW7 (PubChem AID 1259310) at the Scripps Research Institute Molecular Screening Center . FBW7 is an F-box protein functioning as a substrate recognition component of the SCF ubiquitin ligase complex and is a recognized tumor suppressor [1]. This constitutes a third unique biochemical assay environment in which the compound has been evaluated, a cumulative screening profile not matched by the closest structural analogs.

FBW7 ubiquitin ligase AlphaScreen

5,6-Dimethoxy Substitution: Predicted Electronic and Solubility Differentiation from Unsubstituted and Mono-Substituted Analogs

The 5,6-dimethoxy substitution on the benzothiazole ring distinguishes this compound from its most direct analog, N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide, which bears no substituents on the benzothiazole core . The electron-donating methoxy groups at positions 5 and 6 are predicted to alter the electron density of the benzothiazole ring system, potentially affecting hydrogen-bonding capacity (4 H-bond acceptors added), lipophilicity (predicted reduction in logP by approximately 0.5–1.0 units based on additive fragment contributions), and aqueous solubility (predicted increase relative to the unsubstituted analog) [1]. However, no experimental partition coefficient, solubility, or pharmacokinetic data have been published for this specific compound.

electronic effects solubility prediction medicinal chemistry SAR

Recommended Research Application Scenarios for N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CAS 895437-52-2) Based on Available Evidence


GPR151 Orphan Receptor Ligand Discovery and Probe Development

This compound has been specifically screened in a cell-based GPR151 activation assay at the Scripps Molecular Screening Center , making it relevant for academic or industrial groups pursuing GPR151 as a target in neuropsychiatric disorders, addiction, or habenula-related signaling pathways. Users may procure this compound as a reference standard for assay validation, as a starting scaffold for hit-to-lead optimization, or as a control compound when replicating the Scripps screening protocol. The documented assay traceability provides a level of experimental provenance that uncharacterized analogs lack.

MITF-Targeted Melanoma Drug Discovery

With documented screening in an MITF dimerization inhibition assay (AID 1259374) , this compound is positioned for use in oncology research programs investigating MITF as a therapeutic target in melanoma. Researchers may use this compound as a biochemical probe to validate MITF dimerization assay formats, as a starting point for structure-activity relationship studies aimed at optimizing MITF inhibitory potency, or as a comparative reference when evaluating novel MITF inhibitor chemotypes.

Multi-Target Screening Reference for Benzothiazole-Nitrofuran Hybrid Chemotype Characterization

The compound's unique cumulative screening profile across three mechanistically diverse targets—GPR151 (GPCR), MITF (transcription factor), and FBW7 (ubiquitin ligase)—makes it suitable as a multi-target reference compound for characterizing the polypharmacology of benzothiazole-nitrofuran hybrids . Procurement for chemogenomics libraries, target deconvolution studies, or phenotypic screening follow-up can leverage this established assay fingerprint.

Physicochemical Profiling Studies of 5,6-Dimethoxybenzothiazole-Containing Compounds

The 5,6-dimethoxy substitution pattern on the benzothiazole ring provides a distinct electronic and steric profile predicted to enhance aqueous solubility relative to unsubstituted benzothiazole-nitrofuran analogs [1]. Researchers engaged in systematic physicochemical profiling of benzothiazole derivatives may use this compound to experimentally determine logP, solubility, permeability, and metabolic stability, generating data that would fill the current evidence gap. Such studies would be valuable for establishing structure-property relationships within this compound class.

Quote Request

Request a Quote for N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.